TPA-023B

Overview

Description

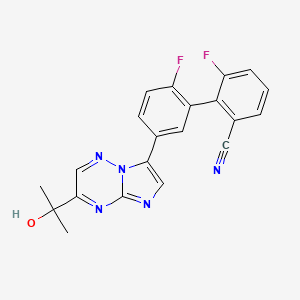

TPA-023B is a high-affinity, orally active compound targeting GABAA receptor subtypes. It acts as a partial agonist at α2 (Ki = 0.73 nM) and α3 (Ki = 2 nM) subunits and as an antagonist at α1 (Ki = 1.8 nM) . Its molecular formula is C₂₁H₁₅F₂N₅O, with a molecular weight of 391.37 g/mol and a purity of 98.58% . Unlike traditional benzodiazepines, this compound exhibits non-sedative anxiolytic properties, attributed to its selective modulation of α2/α3 subtypes and antagonism of α1 . In vivo studies in rats demonstrate that this compound achieves 87% receptor modulation at low doses without impairing motor coordination in rotarod tests, even at 10 mg/kg .

Preparation Methods

The synthesis of TPA-023B involves several steps, including the formation of the triazolopyridazine core and subsequent functionalization. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the pyridazine moiety. Reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Chemical Reactions Analysis

TPA-023B undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Pain Management

2.1 Neuropathic Pain

Research indicates that TPA-023B effectively alleviates neuropathic pain. In studies involving mice with chronic constriction injury, this compound demonstrated a significant reduction in hyperalgesia and mechanical sensitization. It not only reversed tactile and heat sensitivity but also reduced aversive pain responses as measured by behavioral assays such as the conditioned place preference test and the mouse grimace scale .

Data Table: Effects of this compound on Pain Models

| Study Type | Dose (mg/kg) | Pain Model | Outcome |

|---|---|---|---|

| Chronic Constriction Injury | 1 | Mechanical Sensitization | Reduced hyperalgesia |

| Formalin Test | 0.3 | Paw Licking | Decreased licking response |

| Conditioned Place Preference | 1 | Aversive Component | Alleviated aversive responses |

Itch Suppression

This compound has shown promise in treating chronic itch conditions. In animal models, it significantly reduced scratching behavior induced by pruritogens such as chloroquine and histamine. The antipruritic effect was confirmed through intrathecal administration, indicating that its action is mediated at the spinal cord level . The compound's selectivity for α2/α3 GABA_A receptors suggests a targeted approach to modulating itch without the sedation associated with traditional treatments.

Anxiety Disorders

The anxiolytic potential of this compound has been explored in various preclinical studies. Its selective action at the α2 and α3 subtypes may provide therapeutic benefits for anxiety without causing sedation or cognitive impairment, which are common side effects of broader-spectrum anxiolytics like benzodiazepines .

Case Study: Anxiolytic Effects in Rodent Models

In rodent models of anxiety, this compound was administered at varying doses to assess its impact on anxiety-like behaviors. Results indicated a dose-dependent reduction in anxiety behaviors without significant side effects, suggesting its potential as a safer alternative for treating anxiety disorders.

Mechanism of Action

TPA-023B exerts its effects by selectively modulating the GABAA receptor. It binds to the benzodiazepine site of the receptor, acting as a partial agonist at the alpha2 and alpha3 subtypes and as an antagonist at the alpha1 subtype. This selective modulation enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system, leading to anxiolytic effects without sedation .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Compounds for Comparison

TPA-023B is compared with structurally or functionally related GABAA modulators: L-838,417 , NS11394 , HZ-166 , and zopiclone .

Pharmacological Profiles

Mechanistic Differences

- This compound vs. L-838,417 : While both target α2/α3, this compound’s α1 antagonism prevents sedation, whereas L-838,417’s lack of α1 activity avoids sedation without direct antagonism .

- This compound vs. NS11394 : NS11394’s pan-affinity limits therapeutic specificity, whereas this compound’s α2/α3 selectivity enhances safety .

- This compound vs. Zopiclone : Zopiclone’s α1 agonism causes deep sedation, while this compound’s α1 antagonism avoids this effect .

Research Findings and Clinical Implications

Biological Activity

TPA-023B is a selective modulator of the GABA receptor, particularly targeting the α2 and α3 subtypes, while exhibiting antagonist properties at the α1 subtype. This profile positions this compound as a promising candidate for treating anxiety and pain without the sedative effects commonly associated with traditional benzodiazepines. Below is a detailed examination of its biological activity, including pharmacological profiles, case studies, and research findings.

Pharmacological Profile

This compound has been characterized through various studies that illustrate its unique efficacy and safety profile:

- Selectivity : this compound is functionally selective for the α2, α3, and α5 GABA receptor subtypes. It acts as a weak partial agonist at α2 and α3 receptors while being an antagonist at the α1 subtype .

- Efficacy : The compound has shown an EC of 1.7 nM at the α3 receptor, indicating high potency in modulating this receptor subtype .

Biological Activity in Pain Models

Recent studies have focused on this compound's effects in models of neuropathic pain:

- Antihyperalgesic Effects : In neuropathic mice with chronic constriction injury (CCI) of the sciatic nerve, this compound demonstrated significant reversal of hyperalgesia to both tactile and heat stimuli. Specifically, it produced dose-dependent antihyperalgesic effects with maximum possible effect percentages of 67.2% for mechanical hyperalgesia and 122.2% for heat hyperalgesia at 1 mg/kg doses .

Table 1: Antihyperalgesic Effects of this compound

| Dose (mg/kg) | Mechanical Hyperalgesia (%) | Heat Hyperalgesia (%) |

|---|---|---|

| 0.3 | 30.4 | 65.1 |

| 1.0 | 67.2 | 122.2 |

Case Studies

- Chronic Pain Management : In a study assessing the tonic aversive component of pain, this compound significantly reduced pain perception in CCI mice as measured by the conditioned place preference test and facial pain expression scores using the mouse grimace scale . This suggests that this compound not only alleviates withdrawal responses but also addresses chronic pain's affective components.

- Anxiolytic Properties : In preclinical models involving anxiety (elevated plus maze and fear-potentiated startle tests), this compound exhibited anxiolytic effects without causing sedation or impairing motor coordination, which is often a limitation in traditional benzodiazepines .

Metabolic Profile

This compound undergoes metabolism primarily via CYP3A4-mediated pathways, which is crucial for understanding its pharmacokinetics and potential drug interactions . The compound has shown favorable pharmacokinetic properties with significant brain GABA receptor occupancy correlating with its anxiolytic effects.

Research Findings

Research indicates that this compound's mechanism involves enhancing synaptic inhibition in the spinal dorsal horn, addressing diminished inhibition associated with pathological pain syndromes . Its selective action on α2/α3 GABA receptors normalizes exaggerated nociceptive responses without typical side effects seen with broader GABAergic drugs.

Q & A

Basic Research Questions

Q. What is the mechanism of action of TPA-023B on GABAA receptor subtypes, and how does it differ from classical benzodiazepines?

- Methodological Answer : this compound selectively modulates α2, α3, and α5-containing GABAA receptor subtypes with high affinity but exhibits weak activity at α1 subtypes. This contrasts with classical benzodiazepines (e.g., diazepam), which non-selectively target α1-3,5 subtypes. To confirm this, researchers should use recombinant human GABAA receptors (α1,2,3,5β3γ2) in electrophysiological assays (e.g., patch-clamp) to measure GABA EC20 potentiation. Dose-response curves and binding affinity assays (e.g., radioligand displacement) can further quantify subtype selectivity .

Q. What in vivo models are appropriate for studying this compound’s anxiolytic effects without sedation?

- Methodological Answer : Rodent models like the elevated plus maze (EPM) or Vogel conflict test are standard for assessing anxiolytic activity. To avoid confounding sedation, pair these with motor coordination tests (e.g., rotarod). This compound’s lack of α1 modulation minimizes sedation, as shown in rats at 10 mg/kg with no rotarod impairment despite near-complete receptor occupancy. Ensure dose ranges align with receptor occupancy studies (e.g., PET imaging) to validate selectivity .

Q. How should researchers design experiments to evaluate this compound’s dose-dependent effects on receptor modulation?

- Methodological Answer : Use a tiered approach:

In vitro : Measure GABA EC20 potentiation across receptor subtypes (α1,2,3,5β3γ2) at varying this compound concentrations.

In vivo : Administer escalating doses (e.g., 0.1–10 mg/kg) in behavioral assays while quantifying receptor occupancy via ex vivo autoradiography or PET.

Statistical analysis (ANOVA with post hoc tests) should compare efficacy and potency across subtypes .

Advanced Research Questions

Q. How can contradictions in this compound’s receptor occupancy and behavioral outcomes be resolved?

- Methodological Answer : In rats, this compound achieves full receptor occupancy at low doses (e.g., 87% anxiolytic efficacy at 3 mg/kg) but shows no motor impairment. To resolve discrepancies, integrate pharmacokinetic (PK) and pharmacodynamic (PD) modeling. Measure brain concentration-time profiles and correlate with receptor occupancy (e.g., LC-MS/MS for plasma/brain levels) and behavioral readouts. Consider interspecies metabolic differences and receptor expression heterogeneity .

Q. What statistical methods are optimal for analyzing subtype-specific efficacy in this compound studies?

- Methodological Answer : Use mixed-effects models to account for variability in receptor expression across brain regions. For in vitro data, nonlinear regression (e.g., log[agonist] vs. response) can calculate EC50/Emax. In behavioral studies, apply Bayesian hierarchical models to pool data from multiple trials, reducing false positives from small sample sizes. Report effect sizes (Cohen’s d) and confidence intervals to contextualize significance .

Q. How does this compound’s partial agonism at α5 subtypes impact its therapeutic potential for cognitive disorders?

- Methodological Answer : α5 modulation is linked to cognitive effects. Design experiments comparing this compound with full agonists (e.g., L-838,417) in models of cognitive flexibility (e.g., Morris water maze). Use CRISPR-edited α5-knockout mice to isolate subtype contributions. RNA sequencing of hippocampal tissue post-administration can identify downstream gene expression changes, clarifying mechanistic pathways .

Q. What strategies mitigate bias in interpreting this compound’s preclinical data for translational research?

- Methodological Answer :

- Blinding : Ensure experimenters are blinded to treatment groups.

- Pre-registration : Publicly archive hypotheses and analysis plans (e.g., Open Science Framework).

- Negative Controls : Include α1-selective ligands (e.g., zolpidem) to confirm this compound’s α1-independent effects.

- Meta-analysis : Aggregate data from independent labs to assess reproducibility .

Q. Data Reproducibility and Ethics

Q. How can researchers ensure reproducibility in this compound receptor binding assays?

- Methodological Answer : Standardize protocols using:

- Cell Lines : Use identical recombinant receptor configurations (e.g., α2β3γ2).

- Buffer Conditions : Control pH, temperature, and ion concentrations.

- Reference Compounds : Include diazepam as a positive control.

Share raw data and code via repositories like Zenodo or Figshare to enable replication .

Q. What ethical considerations apply to animal studies with this compound?

- Methodological Answer : Adhere to ARRIVE guidelines:

- Sample Size Justification : Use power analysis to minimize animal use.

- Humane Endpoints : Define criteria for early termination (e.g., severe distress).

- Transparency : Disclose conflicts of interest and funding sources in publications .

Q. Comparative and Translational Research

Q. How does this compound compare to NS11394 in terms of receptor subtype selectivity and therapeutic window?

- Methodological Answer : NS11394 binds α1-3,5 subtypes with subnanomolar affinity but lacks selectivity. Compare both compounds in head-to-head assays:

In vitro : Measure off-target binding (e.g., α4/6 subtypes).

In vivo : Assess therapeutic index (TD50/ED50) in anxiety vs. motor impairment models.

this compound’s superior α1-sparing profile may yield a wider therapeutic window .

Properties

IUPAC Name |

3-fluoro-2-[2-fluoro-5-[3-(2-hydroxypropan-2-yl)imidazo[1,2-b][1,2,4]triazin-7-yl]phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F2N5O/c1-21(2,29)18-11-26-28-17(10-25-20(28)27-18)12-6-7-15(22)14(8-12)19-13(9-24)4-3-5-16(19)23/h3-8,10-11,29H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZLQMGFNUNVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC2=NC=C(N2N=C1)C3=CC(=C(C=C3)F)C4=C(C=CC=C4F)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047330 | |

| Record name | PharmaGSID_47330 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425377-76-0 | |

| Record name | TPA-023B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425377760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TPA-023B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMY695BP6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.